molecular formula C5H5ClF3N3 B6147662 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 1546141-35-8

3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No. B6147662
CAS RN: 1546141-35-8
M. Wt: 199.56 g/mol
InChI Key: CHOQGKRXVQWOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines and are of some importance in the pharmaceutical industry .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) as starting materials .


Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group would include a carbon atom bonded to three fluorine atoms and the rest of the molecule. The exact structure would depend on the other groups present in the molecule .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a trifluoromethyl group would depend on the specific compound. For example, trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Mechanism of Action

The mechanism of action of trifluoromethylated compounds would depend on the specific compound and its biological target. For example, fluoxetine, a notable pharmaceutical compound with a trifluoromethyl group, is a selective serotonin reuptake inhibitor used as an antidepressant .

Safety and Hazards

The safety and hazards of a compound with a trifluoromethyl group would depend on the specific compound. For example, Trifluoromethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a gas under pressure and a simple asphyxiant .

Future Directions

The future directions for research on trifluoromethylated compounds could include the development of new synthetic methods for adding trifluoromethyl groups to chemical compounds, as well as the exploration of new pharmaceutical and agrochemical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves the reaction of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole with chloromethyl chloride in the presence of a base.", "Starting Materials": [ "4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole", "Chloromethyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole in a suitable solvent (e.g. dichloromethane), add the base (e.g. triethylamine) and stir for a few minutes.", "Add chloromethyl chloride dropwise to the reaction mixture while stirring at room temperature.", "Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "After completion of the reaction, the product can be isolated by filtration or extraction with a suitable solvent.", "The product can be purified by recrystallization or column chromatography." ] }

CAS RN

1546141-35-8

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.56 g/mol

IUPAC Name

3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazole

InChI

InChI=1S/C5H5ClF3N3/c1-12-3(2-6)10-11-4(12)5(7,8)9/h2H2,1H3

InChI Key

CHOQGKRXVQWOKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)CCl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.